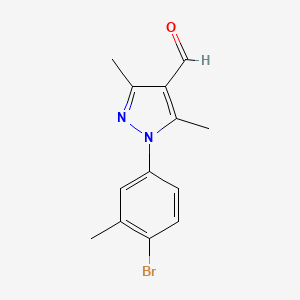
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, hereafter referred to as CMP, is an organic compound with a wide range of scientific and research applications. CMP is a compound with a unique molecular structure, consisting of two double bond conjugated rings. The compound has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. We will also list the possible future directions for CMP research.
科学研究应用
CMP has a variety of scientific and research applications. It has been studied extensively as a potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. CMP has also been studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. It has also been studied as a potential agent for the treatment of bacterial and fungal infections. Additionally, CMP has been studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of CMP is not fully understood. However, it is believed that CMP acts by modulating the activity of various enzymes, such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to modulate the activity of various receptors, such as the serotonin receptor, the dopamine receptor, and the histamine receptor.
Biochemical and Physiological Effects
CMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, CMP has been shown to reduce inflammation, reduce oxidative stress, and modulate the activity of various receptors. Additionally, CMP has been shown to have anti-cancer effects and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
CMP has a number of advantages for laboratory experiments. It is relatively easy to synthesize and can be synthesized in high yields. Additionally, CMP is relatively stable and can be stored for long periods of time. However, CMP also has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, CMP is not water-soluble and must be dissolved in organic solvents.
未来方向
There are a number of potential future directions for CMP research. CMP could be further studied as a potential therapeutic agent for the treatment of various diseases. Additionally, CMP could be studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, CMP could be studied as a potential agent for the treatment of inflammation and as an anti-inflammatory agent. CMP could also be studied as a potential agent for the treatment of bacterial and fungal infections. Finally, CMP could be studied as a potential agent for the prevention and treatment of cancer.
合成方法
CMP can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-chlorophenol with 2-methoxyphenylacetylene in the presence of a palladium catalyst. This reaction yields CMP in high yields and is a relatively simple process. The reaction can also be carried out in the presence of other catalysts, such as copper, nickel, or cobalt, and in the presence of other solvents, such as acetic acid, dimethylformamide, or toluene.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRFVKFQCRHMN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)






![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)


